2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
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Overview
Description
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C15H14ClNO4S and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
GABAB Receptor Antagonism
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid and its analogs have been studied for their potential as GABAB receptor antagonists. GABAB receptor is significant in various neurological processes. For instance, 2-hydroxysaclofen and its 2-phenyl analogue, which are structurally similar to this compound, have been synthesized and shown to be potent antagonists of GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).
Antiviral Activity
Derivatives of this compound have been explored for antiviral properties. For example, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activity (Chen et al., 2010).
Coordination with Metals
The compound's derivatives have been studied in the context of metal coordination. For instance, a 1H NMR study of palladium(II) coordination compounds with 2-aminooxypropanoic acid and its methyl ester, which are structurally related to this compound, has provided insights into the coordination behavior with palladium (Warnke & Trojanowska, 1993).
Crystal Engineering
In crystal engineering, gamma amino acids like baclofen (structurally related to the compound ) are used to form multicomponent crystals. These studies enhance the understanding of crystal structure and intermolecular interactions, important in pharmaceutical formulation and materials science (Báthori & Kilinkissa, 2015).
Thromboxane Receptor Antagonism
Derivatives of this compound have been designed as thromboxane receptor antagonists. This application is significant in cardiovascular research, particularly in the development of agents to modulate thromboxane, a compound involved in blood clot formation and vasoconstriction (Dack et al., 1998).
Mechanism of Action
While the specific mechanism of action for CPSPA is not mentioned in the search results, sulfonamides, in general, have a range of pharmacological activities. They can inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, allowing them to play a role in treating diverse disease states .
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOMZLGEMFKAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377532 |
Source
|
Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-62-6 |
Source
|
Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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